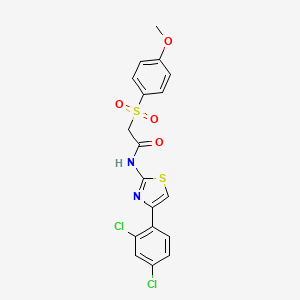
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H14Cl2N2O4S2 and its molecular weight is 457.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies, structure-activity relationships (SAR), and mechanisms of action.
Overview of Thiazole Derivatives
Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They are known for their broad spectrum of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor properties. The structural diversity of thiazole derivatives allows for significant variations in their biological activity, making them valuable in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. This compound has shown promising results against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis and autophagy in cancer cells, leading to cell death. It has been shown to significantly reduce tumor growth in vivo, particularly in xenograft models such as the A375 melanoma model .
- Case Study : In a study evaluating the efficacy of this compound against resistant cancer forms, it demonstrated high potency against sensitive and resistant lines, including melanoma and pancreatic cancer .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth.
- In Vitro Studies : The compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Mechanism : The thiazole ring interacts with bacterial enzymes, disrupting their function and leading to bacterial cell death.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their chemical structure. For this compound:
- Key Structural Features :
Table 1 summarizes key findings related to the structure-activity relationship of this compound:
| Compound Structure | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| This compound | Antitumor & Antimicrobial | < 5 µM (antitumor), < 10 µg/mL (antimicrobial) | Induces apoptosis and autophagy |
| Similar thiazole derivatives | Varies | Varies widely | Structure modifications lead to different activities |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable properties such as good absorption and distribution profiles. Its metabolism is primarily hepatic, with significant implications for its therapeutic use in humans.
Propiedades
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S2/c1-26-12-3-5-13(6-4-12)28(24,25)10-17(23)22-18-21-16(9-27-18)14-7-2-11(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNGRJCPYPQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














